molecular formula C19H21N5O2 B2760290 8-(4-butylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887864-82-6

8-(4-butylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2760290
CAS RN: 887864-82-6
M. Wt: 351.41
InChI Key: HZGKQVQSPAALJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecule is part of the purine family, which are heterocyclic aromatic organic compounds consisting of a six-membered pyrimidine ring and a five-membered imidazole ring . The purine ring’s electrons have significant delocalization, with positions 3 and 7 being electron-rich and susceptible to electrophilic attack, while positions 2, 6, and 8 are susceptible to nucleophilic attack .

Scientific Research Applications

Anticancer Therapy

Purine derivatives, including the compound , have been extensively studied for their potential in cancer treatment. This specific compound may act as an anticancer agent due to its interactions with cellular pathways, inhibition of tumor growth, or modulation of apoptosis. Researchers are investigating its efficacy against specific cancer types and exploring its mechanism of action .

Antiviral Activity

The antiviral properties of purine derivatives make them valuable in combating viral infections. This compound could potentially inhibit viral replication, block viral enzymes, or interfere with viral attachment to host cells. Further studies are needed to validate its effectiveness against specific viruses .

Adenosine Receptor Modulation

Purines play a crucial role in adenosine receptor signaling. This compound might act as an agonist or antagonist of adenosine receptors, affecting various physiological processes. Understanding its binding affinity and selectivity for specific receptor subtypes is essential for therapeutic applications .

Neurological Disorders

Given its structural similarity to purines, this compound could impact neurological disorders. Researchers are investigating its potential as a neuroprotective agent, targeting conditions like Alzheimer’s disease, Parkinson’s disease, or epilepsy. Mechanistic studies are ongoing to elucidate its effects on neuronal function .

Metabolic Disorders

Purine derivatives often intersect with metabolic pathways. This compound might influence metabolic processes related to energy production, nucleotide synthesis, or redox balance. Researchers are exploring its potential in managing metabolic disorders such as diabetes, obesity, or gout .

Chemical Biology and Drug Design

Understanding the structure-activity relationship (SAR) of this compound is crucial for drug design. Researchers analyze its interactions with biological macromolecules, such as enzymes or receptors, to develop novel therapeutic agents. Computational studies and experimental validation contribute to this field .

Mechanism of Action

While the exact mechanism of action for this compound is not clear, similar imidazopurine-2,4-dione derivatives have been studied for their antidepressant-like properties and were found to act as partial agonists at the serotonin 5-HT1A receptor .

Future Directions

The development of novel purine derivatives is in demand due to their extensive applications in biology, biochemistry, and medicine . Future research could focus on exploring the potential therapeutic applications of this compound and similar derivatives, particularly in the field of antidepressant therapy .

properties

IUPAC Name

6-(4-butylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-4-5-6-13-7-9-14(10-8-13)24-12(2)11-23-15-16(20-18(23)24)22(3)19(26)21-17(15)25/h7-11H,4-6H2,1-3H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGKQVQSPAALJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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